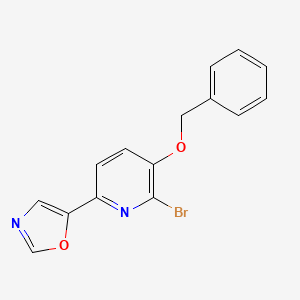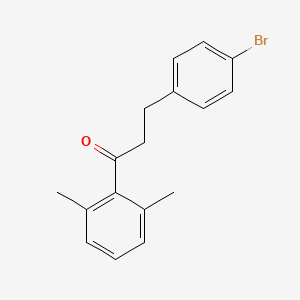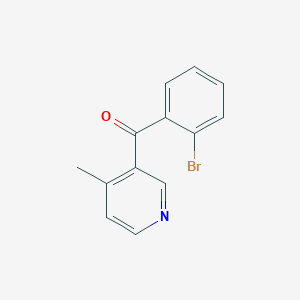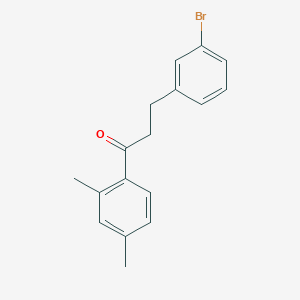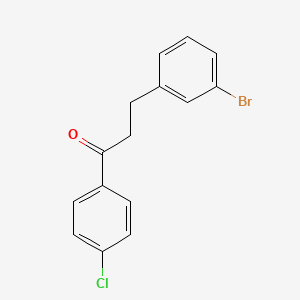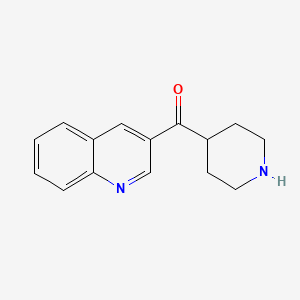
Piperidin-4-YL-quinolin-3-YL-methanone
Übersicht
Beschreibung
“Piperidin-4-YL-quinolin-3-YL-methanone” is an organic compound . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “Piperidin-4-YL-quinolin-3-YL-methanone” is represented by the linear formula C15H16N2O . Its InChI Code is 1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2 .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
“Piperidin-4-YL-quinolin-3-YL-methanone” has a molecular weight of 240.3 . It is an orange solid .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Breast Cancer Models : RM-581, a derivative of Piperidin-4-YL-quinolin-3-YL-methanone, demonstrated potent cytotoxic activity in breast cancer MCF-7 cell culture and blocked tumor growth in a mouse xenograft model of breast cancer, with increased metabolic stability and selectivity over normal cells (Perreault et al., 2017).
- Antileukemic Activity : Certain derivatives showed significant antiproliferative activity against human leukemia cells, with the potential to induce apoptosis (Vinaya et al., 2011).
Antimicrobial Activity
- Anti-tubercular Potential : Mefloquine derivatives of Piperidin-4-YL-quinolin-3-YL-methanone exhibited important anti-tubercular activities, as indicated by minimum inhibitory concentrations in in vitro assays against M. tuberculosis (Wardell et al., 2011).
- Antibacterial and Antifungal Properties : Various oxime derivatives showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural and Chemical Studies
- Crystal Structure Analysis : Studies on compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed insights into molecular conformation, intermolecular interactions, and thermal properties, contributing to the understanding of molecular behavior in different conditions (Karthik et al., 2021).
Miscellaneous Applications
- Nonradical Oxidation Processes : Research involving benzoquinone and Piperidin-4-YL-quinolin-3-YL-methanone derivatives highlighted novel nonradical oxidation processes, emphasizing the importance of molecular interaction in environmental science (Zhou et al., 2015).
Zukünftige Richtungen
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “Piperidin-4-YL-quinolin-3-YL-methanone” and other piperidine derivatives have potential for future drug discovery and development .
Eigenschaften
IUPAC Name |
piperidin-4-yl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMSMZLIAYPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680063 | |
| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-YL-quinolin-3-YL-methanone | |
CAS RN |
1073944-16-7 | |
| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
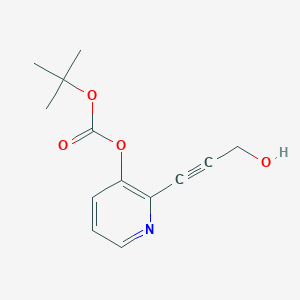
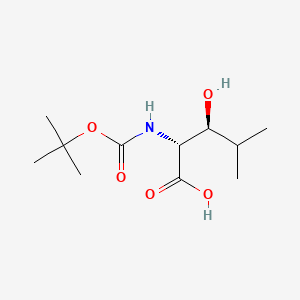
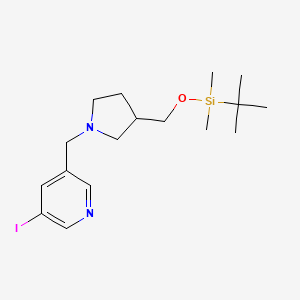

![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)
